(S)-Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride
Overview
Description
(S)-Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO2 and its molecular weight is 285.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pregabalin
A significant application of (S)-Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is in the synthesis of Pregabalin, an anticonvulsant drug. Huang Yan (2009) detailed a multi-step synthesis process, culminating in the production of Pregabalin with a total yield of 23.9%. This method is noted for its simplicity and suitability for industrial applications, highlighting the compound's role in pharmaceutical manufacturing (Huang Yan, 2009).
Enantioselective Synthesis
M. Burk et al. (2003) developed an enantioselective synthesis route for Pregabalin starting from a 3-cyano-5-methylhex-3-enoic acid salt. This process involves asymmetric hydrogenation, showcasing the compound's utility in producing high-purity pharmaceuticals with excellent yield and purity (M. Burk et al., 2003).
Recycling of Pregabalin Enantiomer
Michael Zagami et al. (2012) described an innovative method to convert Pregabalin into its nitrile form, enabling the recycling of the undesired enantiomer. This process valorizes waste material from drug manufacturing, illustrating a sustainable approach to pharmaceutical production (Michael Zagami et al., 2012).
Solubility Studies
G. Cogoni et al. (2016) conducted a comprehensive study on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvents. Their work provides valuable data for formulating this compound in pharmaceutical applications, emphasizing its physical-chemical properties (G. Cogoni et al., 2016).
Development of Synthesis Approach
A study by Arsalan Mansoori et al. (2019) aimed to optimize the synthesis stages of S-pregabalin, achieving a method that avoids environmentally harmful reagents and solvents. This research underscores the ongoing efforts to enhance the sustainability and efficiency of pharmaceutical production processes (Arsalan Mansoori et al., 2019).
Mechanism of Action
Target of Action
The primary target of (S)-Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis, playing a crucial role in the survival and proliferation of this bacterium .
Mode of Action
This compound acts as an inhibitor of the Mtb LeuRS . It binds to the enzyme, preventing it from carrying out its function of charging tRNA with leucine, an essential step in protein synthesis . This disruption in protein synthesis inhibits the growth and proliferation of the bacteria .
Biochemical Pathways
The inhibition of Mtb LeuRS affects the protein synthesis pathway in Mycobacterium tuberculosis . By preventing the charging of tRNA with leucine, the compound disrupts the formation of proteins essential for the survival and growth of the bacteria .
Pharmacokinetics
These compounds have demonstrated efficacy against Mtb in mouse TB infection models, suggesting good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, leading to its eventual death .
Properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)8-14(10-16)9-15(17)18-11-13-6-4-3-5-7-13;/h3-7,12,14H,8-11,16H2,1-2H3;1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWHJSXQFMZAPS-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649748-11-8 | |
Record name | Hexanoic acid, 3-(aminomethyl)-5-methyl-, phenylmethyl ester, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=649748-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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